1-Methoxy-2-methylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIFCLBPAVRDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-2-methylnaphthalene (CAS: 14093-86-8)

Introduction

Substituted naphthalenes represent a class of privileged structures in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a wide array of functional molecules.[1][2] 1-Methoxy-2-methylnaphthalene, a key intermediate in organic synthesis, embodies the potential of this structural class.[3] Its specific arrangement of methoxy and methyl groups on the naphthalene core offers unique steric and electronic properties, making it a valuable building block for creating more complex molecules, including potential drug candidates, dyes, and pesticides.[3] This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, synthesis, analytical characterization, potential applications, and safety protocols to support its effective use in research and development.

Physicochemical and Structural Properties

This compound (CAS: 14093-86-8) is an aromatic ether.[3] Its core identity is defined by a naphthalene ring system substituted with a methoxy group at the C1 position and a methyl group at the C2 position. This substitution pattern is crucial as it dictates the molecule's reactivity and potential for further functionalization. The lipophilic nature of the naphthalene core, combined with the polar ether linkage, results in solubility in common organic solvents while being insoluble in water.[3]

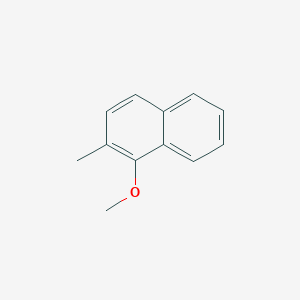

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 14093-86-8 | [4] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₂H₁₂O | [4][5] |

| Molecular Weight | 172.22 g/mol | [4] |

| Physical Form | Liquid or solid | |

| Solubility | Insoluble in water; Soluble in organic solvents like diethyl ether and dichloromethane. | [3] |

| Storage | Sealed in dry, room temperature conditions. | [3] |

Synthesis and Manufacturing

Synthetic Workflow Diagram

Caption: Key steps in the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2-Methylnaphthalene

Step 1: Bromination of 2-Methylnaphthalene

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and cool the mixture to 0-5 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel, ensuring the temperature does not exceed 5 °C. The causality for low temperature is to control the reaction rate and enhance the regioselectivity for the 1-position, minimizing side-product formation.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 1-bromo-2-methylnaphthalene can be purified by vacuum distillation or recrystallization.

Step 2: Methoxylation of 1-Bromo-2-methylnaphthalene

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (CuI, ~0.1 eq), sodium methoxide (NaOMe, 1.5 eq), and the purified 1-bromo-2-methylnaphthalene (1.0 eq).

-

Solvent and Reaction: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heat the mixture to reflux (typically 120-150 °C). The inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst, which would render it inactive.

-

Reaction Monitoring: Monitor the reaction by TLC or GC until the bromo-intermediate is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the final product, this compound, by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound, a prerequisite for its use in regulated applications like drug development. Standard methods include Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Available Spectral Data

| Spectroscopic Technique | Availability | Source |

| ¹³C NMR | Data available in spectral databases. | [4] |

| GC-MS | Data available in spectral databases. | [4] |

Analytical Workflow Diagram

Caption: General workflow for quantitative analysis by GC-MS.

Protocol: GC-MS for Purity Assessment and Quantification

This protocol is a generalized method adapted from standard procedures for analyzing semi-volatile organic compounds like naphthalene derivatives.[7][8][9]

-

Standard Preparation:

-

Prepare a stock solution of high-purity this compound reference standard in a suitable solvent (e.g., acetonitrile or hexane).

-

Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.

-

Prepare an internal standard (IS) stock solution (e.g., Naphthalene-d8) in the same solvent. Spike each calibration standard and sample with a consistent concentration of the IS. The use of a deuterated internal standard is a self-validating system, as it co-elutes and ionizes similarly to the analyte, correcting for variations in sample preparation and instrument response.[8]

-

-

Sample Preparation:

-

Solid Samples: Use an appropriate extraction technique like Soxhlet or ultrasonic extraction with a suitable organic solvent.[7]

-

Liquid Samples: Perform a liquid-liquid extraction using a non-polar solvent (e.g., hexane or dichloromethane).[7]

-

Filter the extract to remove particulates and concentrate it to a known volume.

-

-

GC-MS Conditions (Typical):

-

GC System: Agilent GC or similar, equipped with a capillary column suitable for PAH analysis (e.g., HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: 1 µL in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.

-

MS System: Quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition: Scan mode for initial identification or Selected Ion Monitoring (SIM) mode for higher sensitivity quantification.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (parent ion m/z = 172.22).

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples using the generated calibration curve.

-

Applications in Research and Development

The primary value of this compound lies in its utility as a synthetic intermediate.[3] Its structure is a precursor to more complex molecular architectures relevant to several fields.

-

Pharmaceutical Synthesis: While direct applications are not widely documented, its structural similarity to other methoxynaphthalene derivatives suggests significant potential. For example, the related compound 1-methoxynaphthalene is a key building block for the Non-Steroidal Anti-Inflammatory Drug (NSAID) Naproxen.[10] This positions this compound as a candidate for synthesizing novel analogues of existing drugs or entirely new chemical entities. The naphthalene scaffold is frequently explored for antimicrobial and anticancer activities, making this compound a valuable starting point for medicinal chemistry campaigns.[1][2]

-

Organic Synthesis: It serves as a foundational molecule for introducing the 1-methoxy-2-methylnaphthalenyl moiety into larger structures. The methoxy group can be cleaved to reveal a hydroxyl group, providing another point for functionalization.

-

Analytical Chemistry: Given its stable and well-defined structure, it can be used as a certified reference material or analytical standard for the identification and quantification of this specific analyte in environmental or industrial samples.[8]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant. Adherence to standard safety protocols for chemical handling is mandatory.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Irritant | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations.[3]

Conclusion

This compound (CAS: 14093-86-8) is a valuable and versatile chemical intermediate with significant potential for application in organic synthesis, particularly within the realm of drug discovery and development. Its straightforward and high-yield synthesis, combined with the rich chemistry of the naphthalene scaffold, makes it an attractive building block for researchers. This guide has provided the foundational technical knowledge—from synthesis and analysis to safety and handling—to enable scientists to leverage the capabilities of this compound effectively and safely in their research endeavors.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10997508, this compound. PubChem. [Link]

- Wang Hai-yang (2009). Synthesis of 1-Methoxy-2-methyl-Naphthalene.

- ChemBK. Naphthalene, 1-methoxy-2-methyl-. ChemBK. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. [Link]

- Jampilek, J. et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules. [Link]

- Japan International Cooperation Agency. III Analytical Methods. [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR) (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Department of Health and Human Services. [Link]

Sources

- 1. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C12H12O | CID 10997508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of 1-Methoxy-2-methyl-Naphthalene | Semantic Scholar [semanticscholar.org]

- 7. env.go.jp [env.go.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. epa.gov [epa.gov]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 1-Methoxy-2-methylnaphthalene

This guide provides a comprehensive technical overview of the spectroscopic data for 1-methoxy-2-methylnaphthalene (CAS No. 14093-86-8).[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established principles of spectroscopy and comparative data from structurally related compounds. In the absence of publicly available experimental spectra for this compound, this guide offers a robust, theoretically grounded framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound is an aromatic ether with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol .[1] Its structure, featuring a naphthalene core with a methoxy group at the C1 position and a methyl group at the C2 position, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in synthetic chemistry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show signals in both the aromatic and aliphatic regions, corresponding to the naphthalene ring protons and the methyl and methoxy protons, respectively. The substitution pattern will influence the chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~7.20-7.30 | d | ~8.5 |

| H-4 | ~7.80-7.90 | d | ~8.5 |

| H-5 | ~7.95-8.05 | d | ~8.0 |

| H-6 | ~7.30-7.40 | m | |

| H-7 | ~7.40-7.50 | m | |

| H-8 | ~7.70-7.80 | d | ~8.0 |

| -OCH₃ | ~3.90-4.00 | s | |

| -CH₃ | ~2.40-2.50 | s |

Interpretation and Causality:

-

The two singlets in the aliphatic region are characteristic of the methoxy and methyl groups, which lack adjacent protons for coupling.

-

The aromatic region will display signals for the six naphthalene protons. The protons on the substituted ring (H-3 and H-4) and the unsubstituted ring (H-5, H-6, H-7, H-8) will have distinct chemical shifts.

-

The proximity of the electron-donating methoxy group will shield adjacent protons, while the methyl group will have a smaller shielding effect. This is reflected in the predicted chemical shifts.

-

The coupling constants will be typical for ortho-coupling in aromatic systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and their position on the naphthalene ring.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~155-157 |

| C-2 | ~128-130 |

| C-3 | ~123-125 |

| C-4 | ~128-130 |

| C-4a | ~126-128 |

| C-5 | ~129-131 |

| C-6 | ~124-126 |

| C-7 | ~125-127 |

| C-8 | ~122-124 |

| C-8a | ~134-136 |

| -OCH₃ | ~55-57 |

| -CH₃ | ~16-18 |

Interpretation and Causality:

-

The downfield signals correspond to the aromatic carbons, with the carbon bearing the methoxy group (C-1) being the most deshielded due to the electronegativity of the oxygen atom.

-

The quaternary carbons (C-1, C-2, C-4a, C-8a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

-

The aliphatic carbons of the methoxy and methyl groups will appear at characteristic upfield chemical shifts.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon types.

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning the quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to C-H bonds (aromatic and aliphatic) and C-O bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (CH₃) |

| 1600, 1580, 1500 | Aromatic C=C stretch |

| 1260-1240 | Aryl-O stretch (asymmetric) |

| 1050-1030 | Aryl-O stretch (symmetric) |

| 800-750 | Aromatic C-H bend (out-of-plane) |

Interpretation and Causality:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the naphthalene ring and the methyl/methoxy groups.

-

The characteristic aromatic C=C stretching bands confirm the presence of the naphthalene core.

-

The strong absorption in the 1260-1240 cm⁻¹ region is a key indicator of the aryl ether (C-O) linkage.

-

The pattern of the out-of-plane C-H bending vibrations can provide information about the substitution pattern on the aromatic rings.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Liquid Film (if the sample is a low-melting solid or liquid): Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (if the sample is a solid): Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment | Identity |

| 172 | [C₁₂H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [M - CH₃]⁺ | Loss of a methyl radical |

| 129 | [M - CH₃ - CO]⁺ | Loss of methyl followed by carbon monoxide |

| 115 | [C₉H₇]⁺ | Naphthalenyl cation fragment |

Interpretation and Causality:

-

The molecular ion peak at m/z 172 will confirm the molecular weight of the compound.

-

A prominent peak at m/z 157, corresponding to the loss of a methyl radical from the methoxy group, is expected. This is a common fragmentation pathway for aryl methyl ethers.

-

Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment to give a peak at m/z 129 is also a characteristic fragmentation for this class of compounds.

-

The presence of fragments corresponding to the naphthalene core (e.g., m/z 115) would further support the proposed structure.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides information about the purity of the sample.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their mass-to-charge ratio.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A typical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive characterization framework has been established. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This document serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound in their work.

References

- Current time information in Vienna, AT. (n.d.).

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.

- LookChem. (n.d.). Alfa Chemistry - Contact US.

- Bizcommunity. (n.d.). Alfa Chemistry.

- SpectraBase. (n.d.). 1-Ethoxy-2-methoxy-8-methylnaphthalene - Optional[MS (GC)] - Spectrum.

- ChemicalRegister.com. (n.d.). BLD Pharmatech Ltd. - Shanghai, Shanghai, China.

- Seamless.AI. (n.d.). Alfa Chemistry Testing Lab - Phone Number & Corp Office.

- Berwyn Development Corporation, IL. (n.d.). Alfa Chemistry | Healthcare Services & Supplies.

- Chemical Industry Supplier Search. (n.d.). Alfa Chemistry.

- SpectraBase. (n.d.). 1-Methoxy-4-(methoxymethyl)naphthalene.

- SciSpace. (n.d.). Fine Chemical Intermediates (Hunan Institute of Chemical Industry).

- Volza. (n.d.). Bld Pharmatech Co Ltd, Cincinnati, China.

- Oriprobe. (n.d.). Fine Chemical Intermediates 1009-9212.

- ChemBK. (n.d.). Naphthalene, 1-methoxy-2-methyl-.

- SpectraBase. (n.d.). 1-Ethyl-2-methyl-naphthalene.

- SpectraBase. (n.d.). 2-Methyl-naphthalene - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Haiyang Wang's research works | Chinese Academy of Sciences and other places.

- National Institute of Standards and Technology. (n.d.). Naphthalene, 2-methoxy-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Naphthalene, 2-methoxy-. In NIST Chemistry WebBook.

- Thaikar, A., Madnakaari, R., Patil, K., & Kankanwadi, P. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.

Sources

An In-depth Technical Guide to the Physical Properties of 1-Methoxy-2-methylnaphthalene

Introduction

1-Methoxy-2-methylnaphthalene (CAS No. 14093-86-8) is a substituted naphthalene derivative of significant interest in organic synthesis and medicinal chemistry.[1] As an aromatic ether, its structure presents a unique combination of a rigid bicyclic aromatic core with methyl and methoxy functional groups, influencing its reactivity, solubility, and potential as a scaffold or intermediate in the development of more complex molecules.[2]

This technical guide provides a comprehensive framework for the determination and interpretation of the key physical properties of this compound. For a research scientist or drug development professional, a thorough understanding of a compound's physicochemical characteristics is not merely academic; it is a foundational pillar for predicting its behavior in biological systems, designing robust synthetic routes, and developing stable formulations.

While this compound is available commercially, a consolidated public record of its experimentally determined physical properties is notably scarce. Therefore, this guide adopts a proactive, methodology-focused approach. It is designed not as a static data sheet, but as an authoritative guide to the experimental protocols and analytical reasoning required to fully characterize this molecule. We will detail the self-validating experimental systems necessary to determine its thermal properties, solubility profile, and spectroscopic signature, providing the causal insights behind each methodological choice.

Core Physicochemical Properties & Identifiers

A precise characterization begins with a summary of the compound's fundamental identifiers and its key physical properties. The properties listed as "To Be Determined" are those for which reliable, experimentally verified public data is sparse; the subsequent sections of this guide provide the detailed protocols for their empirical determination.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 14093-86-8 | [4][5] |

| Molecular Formula | C₁₂H₁₂O | [4][5] |

| Molecular Weight | 172.22 g/mol | [3] |

| Physical Form | Described as a liquid or solid; colorless oily matter. This ambiguity suggests a melting point near ambient temperature. | [5] |

| Melting Point | To Be Determined (See Section 1.1) | |

| Boiling Point | To Be Determined (See Section 1.2) | |

| Density | To Be Determined | |

| Solubility | Insoluble in water; Soluble in organic solvents such as diethyl ether and dichloromethane. A detailed profile is to be determined (See Section 2). |

Thermal Properties: Establishing a Compound's State and Stability

The melting and boiling points are fundamental thermal properties that define the physical state of a compound under given conditions and serve as critical indicators of its purity.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

The transition from a solid to a liquid state is a sharp, well-defined event for a pure crystalline substance. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this measurement, superseding traditional capillary methods due to its superior accuracy, reproducibility, and ability to provide additional thermodynamic data, such as the enthalpy of fusion (ΔHfus).[6][7] Furthermore, the shape of the melting endotherm in a DSC thermogram can provide a quantitative measure of purity, as impurities typically cause a broadening and depression of the melting range.[8][9]

-

Sample Preparation: Accurately weigh 2-5 mg of dry, powdered this compound into a Tzero hermetic aluminum pan.[10] The use of a hermetic pan is crucial to prevent any loss of sample due to sublimation at elevated temperatures.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan allows the instrument to measure the differential heat flow required to maintain both pans at the same temperature.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled rate, typically 2-5 °C/min, to a temperature well above the melting transition (e.g., 100 °C). A slower heating rate enhances resolution and is critical for purity analysis based on the Van't Hoff equation.

-

The entire process should be conducted under an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation of the sample.[8]

-

-

Data Analysis: The melting point is determined from the resulting thermogram. For organic compounds, this is typically reported as the extrapolated onset temperature of the endothermic melting peak.[9] The area under the peak is integrated to calculate the enthalpy of fusion.

Caption: Workflow for DSC-based melting point determination.

Boiling Point Determination (Micro-Scale)

For research-scale quantities, a micro-boiling point determination using a Thiele tube is a highly efficient method. It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11] This is observed as the point where a continuous stream of vapor from the heated liquid stops, and the cooling liquid is drawn back into an inverted capillary.

-

Sample Preparation: Fill a small glass tube (e.g., a 75 mm culture tube) to a depth of about 1-2 cm with this compound.

-

Apparatus Setup: Place a capillary tube, sealed at one end, into the sample tube with the open end submerged in the liquid.[12]

-

Assembly: Attach the sample tube to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the rubber band remains above the oil level.[13]

-

Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed, then remove the heat.

-

Measurement: The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[12] It is imperative to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Solubility Profile: A Critical Parameter for Bioavailability

For any compound intended for biological application, aqueous solubility is a paramount property. Poor solubility can severely limit a drug's absorption and bioavailability, making it a common reason for candidate failure in the drug development pipeline.[2][14] Therefore, establishing a solubility profile in a range of pharmaceutically relevant solvents is a critical early-stage characterization step.

Kinetic and Thermodynamic Solubility

It is important to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, predissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer. This high-throughput screening method is valuable for early-stage lead identification.[14]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but definitive measurement, crucial for formulation development.[14]

This protocol determines the equilibrium solubility and is considered the benchmark method.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1-2 mL) of a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO). The presence of undissolved solid is essential to ensure equilibrium with a saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a set period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

-

Calculation: The solubility is reported in units such as mg/mL or µM.

Caption: Shake-flask workflow for thermodynamic solubility.

Spectroscopic Signature: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. Each technique probes different aspects of the molecular framework, and together they create a unique "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.

A sample of 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).[16] CDCl₃ is the solvent of choice for several reasons: its excellent ability to dissolve a wide range of non-polar to moderately polar organic compounds, its chemical inertness, and its volatility, which allows for easy sample recovery.[17] Most importantly, the deuterium atoms are "silent" in ¹H NMR, preventing the solvent signal from overwhelming the analyte signals. The small residual proton signal (CHCl₃) appears as a sharp singlet at δ 7.26 ppm, serving as a convenient internal reference.[17]

Based on the principles of chemical shift and analysis of similar structures like 1-methoxynaphthalene and 2-methylnaphthalene, the following ¹H NMR spectrum is predicted:[18][19]

-

Aromatic Protons (6H): The six protons on the naphthalene ring will appear in the δ 7.0–8.2 ppm region. The electron-donating methoxy group will shield nearby protons (shifting them upfield), while the fused ring system creates a complex anisotropic environment. We expect to see a series of multiplets (doublets, triplets, or doublet of doublets) corresponding to these protons. The proton at the C8 position is expected to be the most deshielded (downfield) due to its peri-interaction with the methoxy group.

-

Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around δ 3.9–4.0 ppm. This signal integrates to three protons and its singlet nature confirms the absence of adjacent protons.

-

Methyl Protons (-CH₃, 3H): A sharp singlet is expected around δ 2.4–2.5 ppm. This signal, integrating to three protons, will be upfield relative to the methoxy group and will also be a singlet.

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, as all carbon atoms in the molecule are in unique chemical environments.

-

Aromatic Carbons (10C): Ten signals are expected in the δ 110–155 ppm range. The carbon directly attached to the oxygen (C1) will be the most downfield in this region (around δ 155 ppm), while the other carbons will have shifts determined by their position relative to the substituents.[20][21]

-

Methoxy Carbon (-OCH₃, 1C): A single peak is expected in the δ 55–60 ppm region.[16]

-

Methyl Carbon (-CH₃, 1C): A single peak, typically the most upfield, is expected in the δ 15–20 ppm region.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The spectrum of this compound is expected to show the following key absorptions:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy and methyl groups.

-

~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations, characteristic of the naphthalene core.[22]

-

~1250-1200 cm⁻¹: A strong, characteristic C-O stretching band for the aryl ether linkage.

-

~850-750 cm⁻¹: C-H out-of-plane bending vibrations, which can be diagnostic for the substitution pattern on the aromatic ring.[23][24]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

-

Molecular Ion (M⁺•): A strong peak is expected at m/z = 172, corresponding to the molecular weight of the compound.

-

Key Fragments: The fragmentation pattern will be driven by the stability of the naphthalene ring system. Common fragmentation pathways for related compounds suggest the following key fragments:[25]

-

[M-15]⁺ (m/z = 157): Loss of a methyl radical (•CH₃).

-

[M-31]⁺ (m/z = 141): Loss of a methoxy radical (•OCH₃). This is often a prominent peak in aryl methyl ethers.

-

Further fragmentation of the naphthalene core would lead to a complex pattern of lower mass ions.

-

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

This compound, while structurally defined, lacks a robust, publicly available dataset of its fundamental physical properties. This guide moves beyond a simple recitation of data to provide the essential experimental framework and scientific rationale required for its complete physicochemical characterization. By employing validated, high-integrity methods such as Differential Scanning Calorimetry, the shake-flask solubility assay, and a suite of spectroscopic techniques (NMR, IR, MS), researchers can generate the reliable data necessary for any application, from synthetic chemistry to drug development. The predictive analyses offered herein, grounded in the behavior of analogous structures, serve as a benchmark for the interpretation of these future experimental results, ensuring a comprehensive and scientifically rigorous understanding of this valuable compound.

References

- BenchChem. (2025). Identification of unexpected peaks in the mass spectrum of 3-Methoxy-6-methylnaphthalen-1-ol.

- Brainly.in. (2018). give reason for CDCL3 is used as a solvent for recording the NMR spectrum of a compound.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- Chemenu. (2022). Compound solubility measurements for early drug discovery.

- Adventus Chembio Pvt. Ltd. (n.d.). Buy CDCl₃ for NMR Analysis - Uses & Safety.

- Quora. (2018). Why do we use cdcl3 as a solvent for recording the NMR spectrum?

- Study.com. (n.d.). Why must deuterated solvents (such as D2O and CDCl3) be used to prepare NMR samples?

- Ali, M., et al. (2021). 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). ResearchGate.

- Purdue University College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.

- IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10997508, this compound.

- Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor.

- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- SciELO. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol).

- BenchChem. (2025). A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16668, 1-Methoxynaphthalene.

- Vijay Nazare. (n.d.). Determination of Boiling Point (B.P).

- PubMed. (2021). Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory.

- NASA Astrophysics Data System. (n.d.). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- RSC Publishing. (n.d.). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations.

- ResearchGate. (n.d.). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations.

- University of Manitoba. (n.d.). BOILING POINT DETERMINATION.

- YouTube. (2019). Carbon-13 NMR Spectroscopy.

- Scribd. (n.d.). Determination of Boiling Point.

- U.S. Environmental Protection Agency. (2005). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.

- Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.

- U.S. Environmental Protection Agency. (n.d.). Toxicological Review for 2-Methylnaphthalene (CAS No. 91-57-6).

Sources

- 1. quora.com [quora.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. This compound | C12H12O | CID 10997508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 14093-86-8 [sigmaaldrich.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. scielo.br [scielo.br]

- 9. s4science.at [s4science.at]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Buy CDCl₃ for NMR Analysis - Uses & Safety | Advent [adventchembio.com]

- 18. 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum [chemicalbook.com]

- 19. 2-Methylnaphthalene(91-57-6) 1H NMR spectrum [chemicalbook.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 22. researchgate.net [researchgate.net]

- 23. ntrs.nasa.gov [ntrs.nasa.gov]

- 24. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of Methoxylated Naphthalene Derivatives: A Technical Guide for Researchers

Introduction: The Naphthalene Scaffold and the Influence of Methoxylation

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its rigid structure provides a unique framework for the spatial orientation of various functional groups, enabling interaction with a wide array of biological targets. The introduction of methoxy (-OCH₃) groups to the naphthalene core profoundly influences its physicochemical properties, such as lipophilicity, electron density, and hydrogen bonding capacity. These modifications, in turn, modulate the biological activity of the resulting derivatives, leading to a diverse spectrum of pharmacological effects. This guide provides an in-depth exploration of the significant biological activities of methoxylated naphthalene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols for the evaluation of these promising compounds.

Anticancer Activity: Targeting Cell Proliferation and Survival

Methoxylated naphthalene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The position and number of methoxy groups on the naphthalene ring, as well as the nature of other substituents, play a crucial role in their potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of methoxylated naphthalenes is intricately linked to their chemical structure. Studies have shown that:

-

Position of Methoxy Groups: The placement of methoxy groups significantly impacts cytotoxicity. For instance, in some series of naphthalene-chalcone derivatives, a 2-methoxy substitution on an associated phenyl ring was found to be highly active.[1] In other derivatives, a methoxy group at the para position of a phenyl ring attached to a sulphonamide-naphthalene scaffold exhibited the most potent anticancer activity against MCF-7 and A549 cell lines.[2]

-

Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups, such as methoxy groups, can enhance anticancer activity, while electron-withdrawing groups may decrease it.[1][3] However, this is not a universal rule and is highly dependent on the overall molecular structure and the specific biological target.

-

Synergistic Effects of Multiple Substituents: The combination of methoxy groups with other functionalities, such as enamides or triazole spirodienones, can lead to highly potent anticancer compounds.[3] For example, naphthalene–enamide derivatives with a 3,4,5-trimethoxyphenylenamide moiety have shown remarkable antiproliferative activity.

Mechanisms of Anticancer Action

Methoxylated naphthalene derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis.

-

Tubulin Polymerization Inhibition: A significant mechanism of action for several methoxylated naphthalene derivatives is the inhibition of tubulin polymerization.[2] By binding to the colchicine binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

-

Modulation of Signaling Pathways:

-

CREB-Mediated Gene Transcription: Some naphthalene derivatives have been shown to inhibit the CREB (cyclic AMP-response element binding protein)-mediated gene transcription pathway, which is often over-activated in cancer.

-

IL-6/JAK2/STAT3 Pathway: Certain naphthalene–sulfonamide hybrids can downregulate the IL-6/JAK2/STAT3 signaling pathway, a critical pathway for tumor growth and survival.

-

Bcl-2 Family Proteins: 2-methoxyestradiol, a methoxylated derivative, has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein caspase-3 in osteosarcoma cells.[4]

-

Table 1: Cytotoxic Activity of Selected Methoxylated Naphthalene Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-substituted triazole spirodienone (Compound 6a) | MDA-MB-231 | 0.03 | [3] |

| Naphthalene-substituted triazole spirodienone (Compound 6e, 4-methoxyphenyl) | MDA-MB-231 | 0.26 | [3] |

| Naphthalene-sulphonamide derivative (Compound 5c, 4-methoxyphenyl) | MCF-7 | 0.51 | [2] |

| Naphthalene-sulphonamide derivative (Compound 5c, 4-methoxyphenyl) | A549 | 0.33 | [2] |

| Naphthalene-chalcone derivative (Compound 3f, 2-methoxyphenyl) | MCF-7 | 222.72 µg/mL | [1] |

| 1,3,4-Oxadiazole-naphthalene hybrid (Compound 11, 3-methoxyphenyl) | HepG-2 | >10.4 | [5] |

| 2-Methoxyestradiol | MG63 (Osteosarcoma) | Time and dose-dependent inhibition | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxylated naphthalene derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Causality Behind Experimental Choices:

-

Choice of Cell Lines: The selection of cancer cell lines should be based on the research question. A panel of cell lines from different tissue origins is often used to assess the broad-spectrum activity of the compounds.

-

Concentration Range: A wide range of concentrations is tested to determine the dose-dependent effect of the compounds and to accurately calculate the IC₅₀ value.

-

Incubation Time: Different incubation times are used to evaluate both short-term and long-term cytotoxic effects.

Self-Validating System: The inclusion of positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures that the assay is sensitive to cytotoxic agents, while the vehicle control provides a baseline for cell viability.

Diagram 1: General Workflow for In Vitro Cytotoxicity Testing

Caption: A streamlined workflow for assessing the cytotoxicity of methoxylated naphthalene derivatives using the MTT assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Methoxylated naphthalene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7] The lipophilicity and electronic properties conferred by the methoxy groups are key determinants of their antimicrobial efficacy.

Structure-Activity Relationship (SAR) in Antimicrobial Naphthalenes

The antimicrobial activity of these compounds is highly dependent on their structural features:

-

Lipophilicity: The lipophilic character, often enhanced by methoxy groups, can facilitate the penetration of the microbial cell membrane.

-

Substitution Pattern: The presence of specific substituents in addition to methoxy groups, such as halogens or trifluoromethyl groups, can significantly enhance antimicrobial activity. For example, 2-hydroxynaphthalene-1-carboxanilides with a trifluoromethyl group in the meta-anilide position showed broad-spectrum antibacterial activity.[7][8]

-

Specific Methoxylation Patterns: The presence of 3,4,5-trimethoxy groups in the benzylidene amino segment of certain naphthalene derivatives was found to be crucial for their activity against a range of bacteria and fungi.[6]

Mechanisms of Antimicrobial Action

While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include:

-

Membrane Disruption: The lipophilic nature of these compounds may allow them to intercalate into the microbial cell membrane, disrupting its integrity and leading to cell death.

-

Enzyme Inhibition: Methoxylated naphthalenes may inhibit essential microbial enzymes involved in processes such as cell wall synthesis or DNA replication.

-

Inhibition of Biofilm Formation: Some derivatives have shown the ability to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.

Table 2: Antimicrobial Activity of Selected Methoxylated Naphthalene Derivatives

| Compound/Derivative Class | Microorganism | MIC (µM) | Reference |

| 1-Methoxy-8-hydroxynaphthalene (MHN) | Various bacteria and fungi | 25-50 | [6] |

| 1,8-Dimethoxynaphthalene (DMN) | Various bacteria and fungi | 25-50 | [6] |

| 2-Hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | E. coli | 23.2 | [7][8] |

| 4-Amino-3-hydroxy-naphthalene-1-sulfonic acid derivative (with 3,4,5-trimethoxy) | Various bacteria and fungi | 0.15 mM/ml (MBC/MFC) | [6] |

| 5,6-Dimethoxynaphthalene-2-carboxylic acid | Various bacteria | - | [9][10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[11]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the methoxylated naphthalene derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.[13]

Causality Behind Experimental Choices:

-

Standardized Inoculum: Using a standardized inoculum ensures the reproducibility of the results.

-

Choice of Medium: The broth medium should support the growth of the test microorganism and not interfere with the activity of the test compound.

-

Incubation Conditions: The incubation temperature and duration are optimized for the specific microorganism being tested.

Self-Validating System: The growth control confirms that the microorganism can grow in the test medium, while the sterility control ensures that the medium is not contaminated.

Diagram 2: Workflow for Determining Minimum Inhibitory Concentration (MIC)

Caption: A schematic representation of the broth microdilution method for determining the MIC of antimicrobial compounds.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and methoxylated naphthalene derivatives have shown promise as anti-inflammatory agents.[14][15] Their ability to modulate key inflammatory signaling pathways is central to their therapeutic potential.

Structure-Activity Relationship in Anti-inflammatory Naphthalenes

The anti-inflammatory activity is influenced by:

-

Methoxy Group Position: The well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen is (S)-6-methoxy-α-methyl-2-naphthaleneacetic acid, highlighting the importance of the 6-methoxy position for its activity.[15]

-

Other Substituents: The presence of other functional groups can modulate the anti-inflammatory potency and selectivity.

Mechanisms of Anti-inflammatory Action

-

Cyclooxygenase (COX) Inhibition: A primary mechanism for many anti-inflammatory naphthalene derivatives, including Naproxen, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[15] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

-

Modulation of Inflammatory Signaling Pathways:

-

NF-κB Pathway: Some phytochemicals, a broad class that can include naphthalene derivatives, are known to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[16]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another critical pathway in inflammation that can be modulated by anti-inflammatory compounds.[16][17]

-

Table 3: Anti-inflammatory Activity of Selected Methoxylated Naphthalene Derivatives

| Compound | Target | Activity | Reference |

| Naproxen ((S)-6-methoxy-α-methyl-2-naphthaleneacetic acid) | COX-1/COX-2 | Inhibition | [15] |

| 2-Acetyl-6-methoxynaphthalene derivatives | COX-1/COX-2 | In silico docking suggests inhibition | [18][19] |

| 8-Hydroxypsoralen (a related methoxylated compound) | PGE₂, IL-6, IL-1β | Inhibition | [17] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Principle: The assay typically measures the production of prostaglandins (e.g., PGE₂) from arachidonic acid by purified COX-1 or COX-2 enzymes.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

-

Compound Incubation: Incubate the enzyme with various concentrations of the methoxylated naphthalene derivative for a specific period.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Reaction Termination: Stop the reaction after a defined time using a suitable agent (e.g., acid).

-

Prostaglandin Quantification: Measure the amount of prostaglandin produced using a technique such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Causality Behind Experimental Choices:

-

Purified Enzymes: Using purified enzymes allows for the direct assessment of the compound's inhibitory effect on the target.

-

Specific Substrate: Arachidonic acid is the natural substrate for COX enzymes.

-

Sensitive Detection Method: ELISA and HPLC are sensitive and quantitative methods for measuring prostaglandin levels.

Self-Validating System: The inclusion of a known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control is essential for validating the assay's performance.

Diagram 3: Cyclooxygenase (COX) Inhibition Pathway

Caption: Inhibition of the COX pathway by methoxylated naphthalene derivatives, reducing prostaglandin synthesis and inflammation.

Neuroprotective Activity: Shielding Neurons from Damage

Emerging research suggests that methoxylated naphthalene derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Structure-Activity Relationship in Neuroprotective Naphthalenes

The neuroprotective effects are influenced by the overall structure of the molecule, which dictates its ability to cross the blood-brain barrier and interact with neuronal targets. Specific methoxylation patterns, as seen in 2,3-methylenedioxy-naphthalene derivatives, have been associated with significant neuroprotective activity.

Mechanisms of Neuroprotective Action

-

Antioxidant and Anti-inflammatory Effects: Neuroinflammation and oxidative stress are key contributors to neuronal damage. The anti-inflammatory and antioxidant properties of methoxylated naphthalenes can help protect neurons from these insults.

-

Modulation of Apoptotic Pathways: Some derivatives can inhibit apoptotic pathways in neurons, preventing programmed cell death.

-

Mitochondrial Protection: Certain compounds have been shown to mitigate the decline in mitochondrial membrane potential and reduce calcium influx, thereby protecting mitochondria from damage.

-

Activation of Neuroprotective Signaling Pathways: Some phytochemicals exert their neuroprotective effects by activating pathways such as the ERK/CREB/BDNF and Nrf2/ARE signaling pathways.

Table 4: Neuroprotective Activity of Selected Methoxylated Naphthalene Derivatives

| Compound/Derivative Class | Model | Effect | Reference |

| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | Ischaemia/Reperfusion in mice | Reduced apoptosis, inflammation, and oxidative stress | |

| 2,3-Methylenedioxy-naphthalene derivatives | Corticosterone-induced injury in PC-12 cells | Increased cell viability, reduced apoptosis, mitigated mitochondrial dysfunction |

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced damage.

Principle: Neuronal cells are exposed to an oxidizing agent (e.g., hydrogen peroxide or 6-hydroxydopamine) in the presence or absence of the test compound. Cell viability is then assessed to determine the neuroprotective effect.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC-12) in appropriate conditions.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the methoxylated naphthalene derivative for a specific duration.

-

Induction of Oxidative Stress: Expose the cells to an oxidizing agent (e.g., H₂O₂) for a defined period.

-

Cell Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Compare the viability of cells treated with the compound and the oxidizing agent to those treated with the oxidizing agent alone to determine the percentage of neuroprotection.

Causality Behind Experimental Choices:

-

Neuronal Cell Lines: SH-SY5Y and PC-12 cells are commonly used models for studying neuroprotection as they can be differentiated into neuron-like cells.

-

Oxidizing Agents: H₂O₂ and 6-OHDA are widely used to induce oxidative stress and mimic some aspects of neurodegenerative conditions.

-

Viability Assays: MTT and LDH assays provide quantitative measures of cell viability and cell death, respectively.

Self-Validating System: Including a control group treated only with the oxidizing agent is essential to establish the baseline level of cell death. A positive control with a known neuroprotective agent can also be included.

Diagram 4: Neuroprotective Mechanisms of Methoxylated Naphthalenes

Caption: Methoxylated naphthalenes can confer neuroprotection by counteracting multiple cellular stressors and detrimental pathways.

Conclusion and Future Perspectives

Methoxylated naphthalene derivatives represent a versatile and promising class of bioactive compounds with significant potential in drug discovery. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, are intricately linked to the position and number of methoxy groups, as well as the overall molecular architecture. The ability of these compounds to modulate key signaling pathways underscores their potential as targeted therapies.

Future research in this field should focus on:

-

Elucidating Detailed Structure-Activity Relationships: Systematic studies are needed to precisely map how the methoxylation pattern influences biological activity and target selectivity.

-

Exploring Novel Mechanisms of Action: Further investigation into the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic potential.

-

Optimizing Pharmacokinetic Properties: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives will be crucial for their translation into clinical candidates.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their efficacy and safety profiles.

The continued exploration of methoxylated naphthalene derivatives holds great promise for the development of novel and effective therapeutic agents for a wide range of human diseases.

References

- Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (n.d.). PMC.

- Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. (2021). PMC.

- Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (2021). PMC.

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research.

- Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (2021). ADMET and DMPK.

- Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. (2017). PubMed.

- Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. (2020). ResearchGate.

- 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. (2021). PMC.

- Development of Orally Active Anti-Inflammatory Agents: In Vivo and In Silico Analysis of Naphthalene-Chalcone Derivatives Based on 2-Acetyl-6-Methoxy Naphthalene. (2023). Elesvier.

- Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2024). MDPI.

- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (2009). International Journal of ChemTech Research.

- New 2,3-Methylenedioxy-naphthalene Derivatives With Neuroprotective Activity From the Roots of Ephedra sinica Stapf. (2025). PubMed.

- Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2024). PubMed.

- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). Drug Development Research.

- [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents]. (1987). PubMed.

- A concise synthesis and the antibacterial activity of 5,6-dimethoxynaphthalene-2-carboxylic acid. (2005). ResearchGate.

- Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. (2016). PMC.

- Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway. (2025). PMC.

- Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. (2015). PMC.

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). PMC.

- Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. (2017). Journal of Applied Pharmaceutical Science.

- Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. (2018). ResearchGate.

- Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. (2020). MDPI.

- The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (2021). PMC.

- Neuroprotective Polyphenols: A Modulatory Action on Neurotransmitter Pathways. (2020). ResearchGate.

- Naphthalene toxicity and antioxidant nutrients. (2002). PubMed.

- HEALTH EFFECTS. (2020). NCBI.

- Anti-Inflammatory Effects of Psoralen Derivatives onRAW264.7 Cells via Regulation of the NF-B and MAPK Signaling Pathways. (2022). Semantic Scholar.

- Bisbenzoxazole derivatives had an antiinflammatory effect on in vitro stimulated macrophages. (2014). PlumX Metrics.

- Naphthalene Mothballs: Emerging and Recurring Issues and their Relevance to Environmental Health. (2013). PMC.

- Naphthalene. (2010). NCBI Bookshelf.

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC.

- Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2024). ResearchGate.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021). PMC.

Sources

- 1. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 2. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 12. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 16. 2-Acetyl-6-methoxynaphthalene | TargetMol [targetmol.com]

- 17. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New 2,3-Methylenedioxy-naphthalene Derivatives With Neuroprotective Activity From the Roots of Ephedra sinica Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Synthetic Versatility of 1-Methoxy-2-methylnaphthalene: A Technical Guide for Organic Chemists

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 1-Methoxy-2-methylnaphthalene, a versatile bicyclic aromatic ether. Positioned at the intersection of academic curiosity and industrial relevance, this compound serves as a valuable building block for a diverse array of more complex molecular architectures. This document navigates through its synthesis, characteristic reactivity in key organic transformations, and its emerging applications in the synthesis of bioactive molecules and advanced materials. Detailed experimental protocols, mechanistic insights, and spectroscopic data are provided to empower researchers, scientists, and drug development professionals in leveraging the full potential of this multifaceted naphthalene derivative.

Introduction: Unveiling a Versatile Naphthalene Derivative

This guide aims to provide a comprehensive overview of the synthesis and reactivity of this compound, moving beyond a mere cataloging of reactions to offer a deeper understanding of the principles governing its synthetic applications. We will explore its role in fundamental organic reactions and its potential as a precursor to high-value compounds.

Synthesis of this compound

Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

-

Materials: 2-methylnaphthalene, Bromine, suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Procedure:

-

Dissolve 2-methylnaphthalene in the chosen solvent and cool the solution to a low temperature (typically below 0 °C) in an ice-salt bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 2-methylnaphthalene. Maintain the low temperature throughout the addition to control the reaction and minimize side products.

-

After the addition is complete, allow the reaction to stir for a specified period while monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate solution) to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure. The crude 1-bromo-2-methylnaphthalene can be purified by distillation or recrystallization.

-

-

Materials: 1-bromo-2-methylnaphthalene, Sodium methoxide (NaOMe), Copper(I) iodide (CuI), and a high-boiling point solvent (e.g., DMF or NMP).

-

Procedure:

-

To a flask containing a stirred solution of sodium methoxide in the chosen solvent, add 1-bromo-2-methylnaphthalene and a catalytic amount of copper(I) iodide.

-

Heat the reaction mixture to an elevated temperature (typically >100 °C) and monitor the progress of the reaction by TLC or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-